N-[[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl]-2,4-dichlorobenzamide
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Overview
Description
N-[[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl]-2,4-dichlorobenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a benzothiazole ring, chlorophenyl groups, and a carbamothioyl linkage, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl]-2,4-dichlorobenzamide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon dioxide (CO2) in the presence of diethylsilane and a catalyst such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) under high pressure.
Introduction of Chlorophenyl Groups: The chlorophenyl groups can be introduced through electrophilic aromatic substitution reactions using chlorobenzene derivatives and appropriate catalysts.
Carbamothioyl Linkage Formation: The carbamothioyl linkage is formed by reacting the benzothiazole derivative with thiocarbamoyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl]-2,4-dichlorobenzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of catalysts.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
N-[[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl]-2,4-dichlorobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl]-2,4-dichlorobenzamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Signal Transduction Pathways: It may interfere with signal transduction pathways by modulating the activity of key proteins involved in cellular signaling.
DNA Interactions: The compound can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)benzamide: Similar structure but lacks the chlorophenyl and carbamothioyl groups.
N-(1,3-benzothiazol-2-yl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide: Contains a thiazolidinone ring instead of the carbamothioyl linkage.
Uniqueness
N-[[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl]-2,4-dichlorobenzamide is unique due to its combination of benzothiazole, chlorophenyl, and carbamothioyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-[[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl]-2,4-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Cl3N3OS2/c22-12-6-7-13(15(24)10-12)19(28)27-21(29)26-17-9-11(5-8-14(17)23)20-25-16-3-1-2-4-18(16)30-20/h1-10H,(H2,26,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDARPXIMCSUCAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)Cl)NC(=S)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Cl3N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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